molecular formula C4H8N2O3 B559565 D-Asparagine CAS No. 2058-58-4

D-Asparagine

Cat. No.: B559565
CAS No.: 2058-58-4
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-UWTATZPHSA-N
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Description

D-Asparagine is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is part of the asparagine family and is involved in various biochemical processes.

Mechanism of Action

Target of Action

D-Asparagine, a non-essential amino acid, is involved in the metabolic control of cell functions in nerve and brain tissue . It primarily targets the asparagine synthetase (ASNS) , which catalyzes the synthesis of asparagine from aspartic acid and ammonia . It also interacts with other targets such as Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .

Mode of Action

The mode of action of this compound is primarily through the action of asparagine synthase. This enzyme attaches ammonia to aspartic acid in an amidation reaction, leading to the formation of asparagine . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine plays a crucial role in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also involved in the metabolism of toxic ammonia in the body . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

It is known that the compound is biosynthesized from aspartic acid and ammonia by asparagine synthetase

Result of Action

The result of this compound’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of cancer cells, these cells must rely on the supply of exogenous asparagine, which is why asparagine is considered a semi-essential amino acid . Therefore, the availability of asparagine in the environment can significantly influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-asparagine can be achieved through a two-step reaction. The first step involves the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids by D-hydantoin hydrolase. The second step involves the hydrolysis of these intermediates to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs biocatalysis using asparagine synthetase. This method is preferred due to its simplicity, low equipment requirements, high production efficiency, low energy consumption, and minimal pollution .

Chemical Reactions Analysis

Types of Reactions: D-Asparagine undergoes various chemical reactions, including deamidation, isomerization, and racemization. These reactions can alter the structure and function of proteins .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aspartyl succinimide, L- and D-normal aspartyl, and isoaspartyl peptides .

Scientific Research Applications

D-Asparagine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of D-Asparagine: this compound is unique due to its specific role in the metabolic control of cell functions in nerve and brain tissue. Its ability to undergo various chemical reactions, such as deamidation and racemization, also sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYFEDJOCDNAF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872479
Record name D-Asparagine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2058-58-4
Record name D-Asparagine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Asparagine
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Record name D-Asparagine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03943
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Record name D-Asparagine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D(-)-asparagine monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513
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Record name ASPARAGINE, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name D-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 235 °C
Record name D-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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